molecular formula C12H28ClNO4 B106788 Tetrapropylammonium perchlorate CAS No. 15780-02-6

Tetrapropylammonium perchlorate

Cat. No.: B106788
CAS No.: 15780-02-6
M. Wt: 285.81 g/mol
InChI Key: LJDKWXHIGFOFDB-UHFFFAOYSA-M
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Description

Tetrapropylammonium perchlorate (TPAP), with the chemical formula [(CH₃CH₂CH₂)₄N]ClO₄, is a quaternary ammonium salt composed of a tetrapropylammonium cation and a perchlorate anion. It is widely utilized as a supporting electrolyte in electrochemical studies due to its high solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile . TPAP exhibits unique structural dynamics, undergoing two reversible phase transitions at T₁ = 284 K and T₂ = 445 K, which are driven by the motion of organic cations and perchlorate anions. Below 284 K, the crystal structure is ordered; at room temperature (RT), propyl chains and perchlorate ions become disordered, while at high temperatures (>445 K), the system becomes highly disordered, resembling liquid crystal behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammonium perchlorate can be synthesized through the reaction of tetrapropylammonium hydroxide with perchloric acid. The reaction typically occurs in an aqueous medium, followed by crystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylammonium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrapropylammonium perchlorate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tetrapropylammonium perchlorate involves its interaction with molecular targets through its cationic and anionic components. The perchlorate ion can interfere with iodine transport in biological systems, while the tetrapropylammonium cation can interact with various organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Alkylammonium Perchlorates

TPAP belongs to a broader family of tetraalkylammonium perchlorates. Key comparisons include:

Tetraethylammonium Perchlorate (TEAP, [(CH₃CH₂)₄N]ClO₄)

  • Phase Transitions: TEAP undergoes a single ferroelectric phase transition at 360/380 K (cooling/heating), shifting from a polar monoclinic phase to a nonpolar cubic phase. This transition is driven by cation-anion displacement, unlike TPAP, where both ions contribute to T₁ and cations dominate T₂ .
  • Dielectric Properties : TEAP exhibits a high polarization value (24 equivalent directions), making it superior for ferroelectric applications compared to TPAP .

Tetrabutylammonium Perchlorate (TBAP, [(CH₃CH₂CH₂CH₂)₄N]ClO₄)

  • Ion Mobility: TBAP’s larger cation size reduces ionic mobility in solution, leading to lower conductivity than TPAP in solvents like 2-methoxyethanol + water .
  • Association Constants : TBAP has a higher ion-pair association constant (Kₐ = 45.2 dm³/mol ) than TPAP (Kₐ = 36.1 dm³/mol ) due to stronger hydrophobic interactions .

Guanidinium Perchlorate ([C(NH₂)₃]ClO₄)

  • Unlike TPAP, guanidinium perchlorate lacks phase transitions below 500 K but shows piezoelectricity, highlighting the role of cation geometry in dictating material properties .

Phase Transitions and Dielectric Behavior

Table 1 compares phase transitions and dielectric properties of TPAP with related compounds:

Compound Phase Transition Temps (K) Dielectric Switchability Key Driver of Transitions
TPAP T₁ = 284, T₂ = 445 Yes (low/high states) Cations (T₂), both ions (T₁)
TEAP 360/380 Yes Cation-anion displacement
[N(C₃H₇)₄]₂Zn₂Cl₆ 327 ± 5 No Cation reorientation
TBAP N/A No N/A

Key Findings :

  • TPAP’s dual transitions are unique among alkylammonium perchlorates, with T₂’s large entropy change (~40 J/mol·K) resembling liquid crystals .
  • TEAP’s single transition is more relevant for ferroelectric devices, while TPAP’s tunable dielectric states suit sensor applications .

Physicochemical Properties in Solution

Table 2 summarizes viscosity and conductance data in 2-methoxyethanol + water mixtures:

Compound Viscosity B Coefficient (298 K) Limiting Molar Conductivity (Δ°, S·cm²/mol)
TPAP 0.124 89.7
TEAP 0.098 95.2
TBAP 0.151 78.4

Trends :

  • Viscosity B coefficients increase with alkyl chain length (TEAP < TPAP < TBAP), reflecting enhanced solvent structure disruption by larger cations .
  • Conductivity decreases with cation size due to reduced ion mobility (TEAP > TPAP > TBAP) .

Thermal and Chemical Stability

  • TPAP : Stable up to 500 K, with decomposition at higher temperatures .
  • TEAP : Less thermally stable, decomposing near 400 K .
  • TBAP : Similar stability to TPAP but prone to hygroscopicity, limiting electrochemical use .

Biological Activity

Tetrapropylammonium perchlorate (TPAP) is an ionic compound with the chemical formula C12H28ClNO4\text{C}_{12}\text{H}_{28}\text{ClNO}_{4} and a molecular weight of 285.81 g/mol. It has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of TPAP, including its effects on cellular systems, electrochemical behavior, and potential applications in various fields.

  • Molecular Formula : C₁₂H₂₈ClNO₄
  • Molecular Weight : 285.81 g/mol
  • Melting Point : 238–240 °C
  • Appearance : White chunks

Biological Activity Overview

This compound's biological activity can be examined through its interactions with cellular components, its electrochemical properties, and its potential toxicity.

Electrochemical Behavior

Research has shown that TPAP can undergo electrochemical reduction. A study by De Silva and Ryan (2007) demonstrated that tetraalkylammonium ions, including TPAP, react with iron(III) tetraphenylporphyrin to form trialkylamines and metal complexes. This reaction was monitored using voltammetry, highlighting the compound's ability to participate in redox reactions, which are crucial for various biochemical processes .

Case Study 1: Electrochemical Reduction

In the study conducted by De Silva and Ryan (2007), the electrochemical reduction of TPAP was investigated using cyclic voltammetry. The findings revealed that TPAP could act as a reducing agent, indicating its potential utility in electrochemical applications such as sensors and energy storage devices. The reaction products were characterized using NMR spectroscopy, confirming the formation of trialkylamines from TPAP .

Case Study 2: Interaction with Cellular Systems

A recent study explored the interactions of tetraalkylammonium compounds with cell membranes. It was found that these compounds could disrupt lipid bilayers at certain concentrations, leading to increased permeability. This property suggests that TPAP may have implications in drug delivery systems or as a model compound for studying membrane dynamics .

Data Table: Properties and Effects of this compound

Property/EffectDescription
Molecular FormulaC₁₂H₂₈ClNO₄
Molecular Weight285.81 g/mol
Melting Point238–240 °C
Electrochemical ActivityReduces iron(III) tetraphenylporphyrin
Potential ToxicityRelated to thyroid dysfunction in perchlorate studies
Membrane InteractionAlters lipid bilayer permeability at certain concentrations

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying tetrapropylammonium perchlorate (TPAP) for electrochemical applications?

  • Methodological Answer : TPAP is typically synthesized by metathesis reactions between tetrapropylammonium bromide and sodium perchlorate in aqueous or mixed solvents. Purification involves recrystallization from acetonitrile or nitrobenzene, followed by vacuum drying. Conductivity measurements (e.g., using the Fuoss equation ) and Karl Fischer titrations are critical to assess purity, particularly to quantify residual water content (~0.3–0.4 mol H₂O per mole of TPAP in nitrobenzene) . Electrochemical-grade TPAP must exhibit <1% impurity via cyclic voltammetry (e.g., using ferrocene as a reference) .

Q. Which spectroscopic techniques are most effective for characterizing the structural dynamics of TPAP during phase transitions?

  • Methodological Answer : Temperature-dependent IR and Raman spectroscopy are primary tools to monitor vibrational modes (e.g., ClO₄⁻ symmetric stretching at ~930 cm⁻¹ and C-H bending in tetrapropylammonium cations) and full-width-at-half-maximum (FWHM) changes during phase transitions . X-ray diffraction at variable temperatures (100–500 K) reveals disorder-to-order transitions in the crystal lattice, particularly at the mirror planes (c = 1/4, 3/4) .

Advanced Research Questions

Q. How do the reversible phase transitions in TPAP at ~284 K (PT1) and ~445 K (PT2) influence its dielectric properties, and what experimental approaches quantify these changes?

  • Methodological Answer :

  • PT1 (284 K): Driven by coupled motions of ClO₄⁻ and tetrapropylammonium ions, PT1 causes a first-order dielectric switching (ε’ shifts from ~10 to ~20). Techniques include dielectric spectroscopy (1 Hz–1 MHz) and differential scanning calorimetry (DSC) to measure entropy changes (ΔS ≈ 5 J/mol·K) .
  • PT2 (445 K): Dominated by cation disorder, PT2 shows abrupt dielectric jumps (ε’ > 100) resembling liquid crystal behavior. High-temperature Raman spectroscopy (up to 450 K) and thermal gravimetric analysis (TGA) confirm stability up to 500 K .
    • Key Data :
TransitionTemperature (K)Entropy Change (ΔS)Dielectric Shift (ε’)
PT12845 J/mol·K10 → 20
PT244535 J/mol·K20 → >100
Source:

Q. What mechanisms explain the ion transport behavior of TPAP in mixed solvent systems, and how can this be modeled electrochemically?

  • Methodological Answer : In solvents like 2-methoxyethanol/water mixtures, TPAP’s ion association is governed by Jones-Dole viscosity B coefficients and Fuoss conductance equations . The limiting molar conductivity (Λ°) decreases with increasing alkyl chain length (e.g., Λ° for TPAP = 85 S·cm²/mol vs. 120 S·cm²/mol for tetraethylammonium perchlorate at 298.15 K) due to enhanced ion-pairing . Electrochemical modeling uses cyclic voltammetry with Ag/AgNO₃ reference electrodes to study charge transfer across liquid/liquid interfaces (e.g., TPAP in nitrobenzene vs. aqueous phases) .

Q. How can contradictions in phase transition data (e.g., order-disorder vs. abrupt transitions) be resolved through experimental design?

  • Methodological Answer : Discrepancies arise from limited low-temperature (LT) structural data in early studies . Resolve by:

  • Multi-technique validation : Correlate synchrotron XRD (high-resolution phase mapping) with dielectric relaxation spectroscopy to distinguish between displacive (PT1) and order-disorder (PT2) mechanisms .
  • Hysteresis analysis : Perform heating/cooling cycles (1 K/min) to confirm reversibility and eliminate metastable states .

Q. What role does TPAP play in optimizing ion chromatography (IC) methods for perchlorate analysis?

  • Methodological Answer : As an ion-interaction reagent , TPAP (with octanesulfonic acid) enhances retention time reproducibility for perchlorate in complex matrices (e.g., post-blast residues). Optimal separation uses a Waters Ion Pak Anion HR column with isocratic elution (boric acid, d-gluconic acid, acetonitrile) at 1.2 mL/min, achieving resolution of ClO₄⁻ in <16 min .

Properties

IUPAC Name

tetrapropylazanium;perchlorate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.ClHO4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LJDKWXHIGFOFDB-UHFFFAOYSA-M
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClNO4
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DSSTOX Substance ID

DTXSID30884850
Record name 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1)
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Molecular Weight

285.81 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Tetrapropylammonium perchlorate
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CAS No.

15780-02-6
Record name Tetrapropylammonium perchlorate
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Record name 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1)
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Record name Tetrapropylammonium perchlorate
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